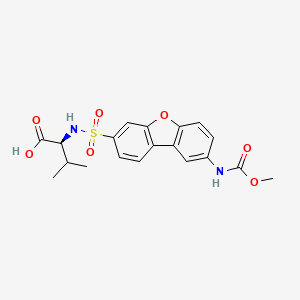
6JP4F7Kkx5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMP-408 involves the formation of a dibenzofuranylsulfanamido-valine compound. The key steps in the synthetic route include:
- Formation of the dibenzofuran core.
- Introduction of the sulfonamide group.
- Coupling with valine to form the final product.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and protection from light to maintain the stability of the compound .
Industrial Production Methods
Industrial production of MMP-408 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is often packaged under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
MMP-408 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in MMP-408.
Substitution: The sulfonamide and methoxycarbonylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
MMP-408 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of matrix metalloproteinases.
Biology: Investigated for its role in modulating inflammatory responses and tissue remodeling.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive matrix metalloproteinase activity, such as chronic obstructive pulmonary disease (COPD) and arthritis.
Industry: Utilized in the development of new protease inhibitors for various applications.
Mechanism of Action
MMP-408 exerts its effects by selectively inhibiting the activity of matrix metalloproteinase-12. The compound targets the active site of the enzyme, which contains a zinc ion essential for its catalytic activity. By binding to this site, MMP-408 prevents the enzyme from degrading extracellular matrix components, thereby modulating processes such as inflammation and tissue remodeling .
Comparison with Similar Compounds
Similar Compounds
MMP-13 Inhibitors: These compounds also target matrix metalloproteinases but have different selectivity profiles.
MMP-3 Inhibitors: Similar in function but vary in their specificity and potency.
Natural Polyphenols: These compounds have shown inhibitory effects on matrix metalloproteinases but are less selective compared to synthetic inhibitors like MMP-408.
Uniqueness of MMP-408
MMP-408 is unique due to its high selectivity for matrix metalloproteinase-12 and its potent inhibitory activity. This selectivity reduces the likelihood of off-target effects, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
1025716-81-7 |
|---|---|
Molecular Formula |
C19H20N2O7S |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2S)-2-[[8-(methoxycarbonylamino)dibenzofuran-3-yl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H20N2O7S/c1-10(2)17(18(22)23)21-29(25,26)12-5-6-13-14-8-11(20-19(24)27-3)4-7-15(14)28-16(13)9-12/h4-10,17,21H,1-3H3,(H,20,24)(H,22,23)/t17-/m0/s1 |
InChI Key |
MKAIHDAGQJQAHA-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid](/img/structure/B10825952.png)

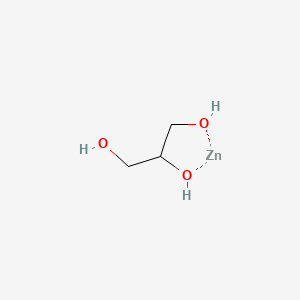
![2-[(2r)-Butan-2-Yl]-4-{4-[4-(4-{[(2r,4s)-2-(2,4-Dichlorophenyl)-2-(1h-1,2,4-Triazol-1-Ylmethyl)-1,3-Dioxolan-4-Yl]methoxy}phenyl)piperazin-1-Yl]phenyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One](/img/structure/B10825984.png)

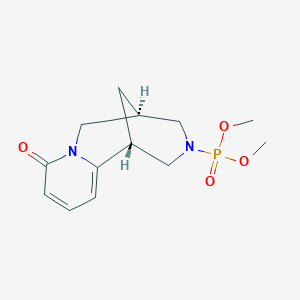
![[(3-Ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium](/img/structure/B10826002.png)
![N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide](/img/structure/B10826004.png)
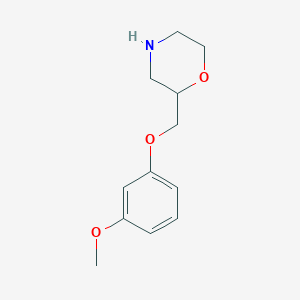
![[(4R,6R,7S,8R)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B10826016.png)
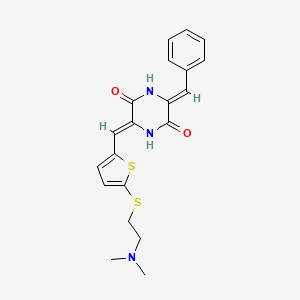
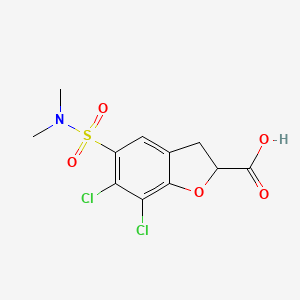
![[3-(2-Bromo-4-isopropyl-phenyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-bis-(2-methoxy-ethyl)-amine](/img/structure/B10826047.png)
